8-chloro-5H-chromeno[2,3-b]pyridin-5-one
Description
Properties
Molecular Formula |
C12H6ClNO2 |
|---|---|
Molecular Weight |
231.63 g/mol |
IUPAC Name |
8-chlorochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H6ClNO2/c13-7-3-4-8-10(6-7)16-12-9(11(8)15)2-1-5-14-12/h1-6H |
InChI Key |
SFSWTHUKMYYFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 8-chloro-5H-chromeno[2,3-b]pyridin-5-one involves various methodologies, including one-pot reactions that yield high purity and yield without the need for extensive purification processes. For instance, multicomponent reactions have been utilized to efficiently create this compound, which is characterized by its unique chromeno-pyridine scaffold, contributing to its bioactivity .
2.1. Inhibition of Enzymes
Research indicates that derivatives of chromeno[2,3-b]pyridine compounds exhibit inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's and Parkinson's. For example, studies have shown that certain derivatives can selectively inhibit MAO-B with IC50 values in the low micromolar range, suggesting potential use as neuroprotective agents .
2.2. Anticancer Properties
This compound has also been evaluated for its anticancer properties. Case studies demonstrate that compounds within this class can inhibit tumor growth in various cancer cell lines, including breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells. The structure-activity relationship (SAR) studies reveal that modifications to the chromeno scaffold can enhance anticancer efficacy .
3.1. Neuroprotectants
Due to its ability to inhibit MAO-B and cholinesterases, this compound is being investigated as a potential neuroprotectant. Its mechanism involves increasing levels of neurotransmitters like dopamine and acetylcholine in the brain, which may alleviate symptoms associated with neurodegenerative disorders .
3.2. Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation . This opens avenues for developing treatments for inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substituents : The 8-chloro derivative has a lower melting point (109–110°C) compared to 7-chloro (193.5–194.6°C) and 6,8-dichloro (199–201°C) analogues, likely due to reduced symmetry and weaker intermolecular forces .
- Sulfur vs. Oxygen: Thiochromeno derivatives (S instead of O) generally exhibit higher melting points, attributed to stronger S···S interactions .
- Fluorine and Hydroxy Groups : The 9-fluoro-5-hydroxy derivative shows increased acidity (pKa ~11.85) due to electron-withdrawing effects, enhancing solubility in polar solvents .
Key Observations :
- Efficiency : One-pot methods for 5-O-substituted derivatives achieve high yields (77–93%) under green conditions, highlighting scalability .
- Chlorine Introduction : Direct halogenation (e.g., using HBr/HCl) is less common; most chloro derivatives are synthesized via pre-functionalized intermediates .
Key Observations :
- Antimicrobial activity is prominent in methyl/acetyl-substituted derivatives, while chloro-substituted analogues are underexplored in biological studies .
Preparation Methods
Reaction Components and General Procedure
The most efficient method for synthesizing 8-chloro-5H-chromeno[2,3-b]pyridin-5-one involves a pseudo-four-component reaction. Salicylaldehydes, malononitrile, and 6-hydroxy-4-methylpyridin-2(1H)-ones are refluxed in pyridine under solvent-free or aqueous conditions. The reaction proceeds via a cascade mechanism involving Knoevenagel condensation, Michael addition, and Pinner cyclization.
Optimization Studies
Key variables influencing yield include solvent, catalyst, and temperature (Table 1). Pyridine acts as both solvent and catalyst, achieving yields up to 97% after 2 hours at 115°C. Ethanol with triethylamine or sodium acetate yields 32–64%, while aqueous or solvent-free conditions underperform (8–23%).
Table 1: Yield Optimization for One-Pot Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | None | 115 | 2 | 92 |
| Ethanol | Et₃N | 78 | 1 | 61 |
| H₂O | NaOAc | 80 | 1 | 23 |
Mechanistic Pathway
The mechanism begins with malononitrile deprotonation, forming an anion that reacts with salicylaldehyde to generate a Knoevenagel adduct. Intramolecular cyclization produces 4H-chromene-3-carbonitrile, which undergoes Michael addition with 4-methylpyridin-2(1H)-one. Subsequent cyclization and tautomerization yield the final product.
Green Synthesis via 4-Chloro-3-Formyl Coumarin
Environmentally Benign Approach
An alternative route employs 4-chloro-3-formyl coumarin and active methylene compounds (e.g., malononitrile) in ethanol with triethylamine and ammonium acetate. This method avoids toxic solvents and chromatographic purification, aligning with green chemistry principles.
Key Advantages
-
Yield Efficiency : Moderate to high yields (50–85%) under mild conditions.
-
Scalability : Simplified work-up via filtration and ethanol washing.
Table 2: Green Synthesis Reaction Conditions
| Starting Material | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-3-formyl coumarin | Malononitrile | Et₃N, NH₄OAc | EtOH | 85 |
Structural Confirmation
Synthesized compounds are characterized using ¹H/¹³C NMR, IR, and HRMS. For example, the 8-chloro derivative shows distinct aromatic proton signals at δ 7.24–7.46 ppm and a carbonyl peak at 1700 cm⁻¹ in IR.
Comparative Analysis of Methods
Efficiency and Practicality
Q & A
Q. What are the common synthetic routes for 8-chloro-5H-chromeno[2,3-b]pyridin-5-one derivatives, and how do reaction conditions influence yield?
The synthesis of chromeno-pyridinone derivatives often involves cyclocondensation or multi-component reactions. A green approach uses 4-chloro-3-formyl coumarin and compounds with active methylene groups (e.g., acetylacetone) in the presence of Et₃N and NH₄OAc in ethanol at 60°C, achieving yields up to 82% without chromatographic separation . Alternatively, a pseudo-four-component reaction combines salicylaldehyde, malononitrile, and pyridinone derivatives in pyridine under reflux, yielding functionalized derivatives . Chlorination steps, such as using 1-bromo-5-chloropentane, can introduce chloro substituents, as seen in the synthesis of related compounds with 68% yield and confirmed by ¹H NMR (δ 8.72–8.69 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : Proton environments are resolved (e.g., δ 7.30–7.33 ppm for aromatic protons in ethyl-substituted derivatives) .
- HRMS : Validates molecular ion peaks (e.g., m/z = 284.0929 [M+H]⁺ for ethyl 2-methyl-5-oxo derivatives) .
- X-ray crystallography : Confirms fused-ring geometry, as demonstrated in related thiochromeno-pyridinones .
Contradictions in spectral data (e.g., unexpected splitting patterns) can be resolved by comparative analysis with structurally validated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yields in chromeno-pyridinone synthesis?
Systematic optimization involves varying temperature , catalyst loading , and solvent polarity . For example:
Q. How do computational methods contribute to understanding the bioactivity of chromeno-pyridinone derivatives?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications for enhanced antibacterial activity .
- Molecular docking : Identifies binding interactions with targets like bacterial enzymes. For example, quinoline-substituted derivatives show strong affinity for Staphylococcus aureus DNA gyrase (binding energy: −9.2 kcal/mol) .
- ADMET predictions : Assess pharmacokinetic profiles, such as blood-brain barrier permeability and cytochrome P450 inhibition, to prioritize candidates for synthesis .
Q. What strategies resolve contradictions in mechanistic studies of chromeno-pyridinone synthesis?
- Isotopic labeling : Traces intermediates in DABCO-catalyzed annulation reactions using mass spectrometry .
- Kinetic studies : Compare rate constants under varying conditions (e.g., solvent polarity, catalyst) to identify rate-determining steps .
- Cross-validation : Correlate experimental data (e.g., ¹³C NMR shifts) with computational models to confirm proposed intermediates .
Q. How can structural modifications enhance the biological activity of this compound?
- Electron-withdrawing groups : Fluorine at the 9-position increases metabolic stability (predicted logP: 2.1 vs. 2.5 for non-fluorinated analogs) .
- Hybrid scaffolds : Coupling with pyrrolo-pyrimidine moieties improves kinase inhibition (IC₅₀: 0.8 μM vs. >10 μM for parent compound) .
- Steric hindrance : Cyclopentyl substitutions at the 8-position reduce off-target interactions, as seen in pyrido-pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
